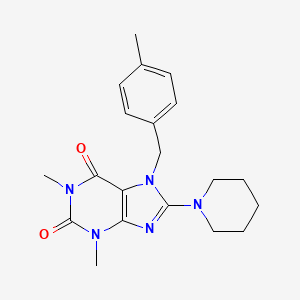

1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

CAS No. |

332904-78-6 |

|---|---|

Molecular Formula |

C20H25N5O2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione |

InChI |

InChI=1S/C20H25N5O2/c1-14-7-9-15(10-8-14)13-25-16-17(22(2)20(27)23(3)18(16)26)21-19(25)24-11-5-4-6-12-24/h7-10H,4-6,11-13H2,1-3H3 |

InChI Key |

REFMVBPDEUDWSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide derivatives with amines under high-temperature conditions.

Substitution Reactions:

Benzylation: The 7-position benzyl group is introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride.

Piperidinyl Substitution: The 8-position piperidinyl group is introduced through a nucleophilic substitution reaction using piperidine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

Stability and Degradation

- Degradation Pathways : Linagliptin undergoes hydrolysis under acidic/basic conditions, forming urea or quinazoline derivatives . The target compound’s 4-methylbenzyl and piperidinyl groups may resist hydrolysis but could be susceptible to oxidative metabolism.

- Metabolic Resistance : Cyclopropane-containing analogs (e.g., ) show improved stability due to steric protection, whereas the target compound’s unmodified piperidine may undergo faster hepatic clearance.

Biological Activity

1,3-Dimethyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Molecular Formula : C20H25N5O2

- Molecular Weight : 367.45 g/mol

- CAS Number : [Not provided in the search results]

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the purine ring and subsequent substitution reactions to introduce the piperidine and methylbenzyl groups. The synthetic route often requires specific conditions such as temperature control and the use of appropriate solvents to achieve high yields.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and urease. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, related piperidine derivatives have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antibacterial effects.

Case Studies and Research Findings

Several studies have investigated the biological properties of compounds related to this compound:

- Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated for their antibacterial activity against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. This indicates a potential for similar effects in the target compound .

- Enzyme Inhibition Studies : Compounds bearing the piperidine nucleus were associated with significant enzyme inhibition activities. For example, they showed strong inhibitory action against urease, which is relevant in treating conditions like urinary tract infections .

- Pharmacological Potential : Research has highlighted the importance of the sulfamoyl functionality in related compounds for their pharmacological behavior, indicating a broad therapeutic potential that could extend to cancer chemotherapy and hypoglycemic activity .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C20H25N5O2 |

| Molecular Weight | 367.45 g/mol |

| Antibacterial Activity | Moderate to Strong |

| Enzyme Inhibition (AChE) | Significant |

| Enzyme Inhibition (Urease) | Strong |

Q & A

Q. Table 1: Representative Synthetic Pathway

| Reaction Step | Reagents/Conditions | Key Intermediates | Characterization Methods |

|---|---|---|---|

| Bromination | HBr, DMF, 80°C | 8-bromo-1,3-dimethylxanthine | NMR, FTIR |

| Piperidine substitution | Piperidine, EtOH, reflux | 8-piperidinyl intermediate | LC-MS, IR |

| Benzylation | 4-methylbenzyl chloride, K₂CO₃ | Final product | HRMS, ¹H/¹³C NMR |

Basic: Which spectroscopic techniques confirm the compound’s structure, and what key spectral markers are critical?

Methodological Answer:

- FTIR : Peaks at 1697 cm⁻¹ (C=O stretching) and 744 cm⁻¹ (C-Cl in intermediates) are diagnostic. Absence of N-H stretches (3344 cm⁻¹) confirms alkylation .

- ¹H NMR : Key signals include:

- Singlet at δ 3.2–3.5 ppm (N-CH₃ groups).

- Multiplet at δ 7.2–7.4 ppm (aromatic protons from 4-methylbenzyl) .

- HRMS : Exact mass matching calculated m/z (e.g., 522.39 for C₂₃H₂₈BrN₅O₅ analogs) .

Advanced: How can computational tools optimize derivatives of this xanthine compound?

Methodological Answer:

- Virtual Screening : Use tools like ChemAxon’s *Chemicalize.org * to predict logP, solubility, and drug-likeness. Prioritize compounds with logP <5 and topological polar surface area (TPSA) >60 Ų for CNS penetration .

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for nucleophilic substitutions .

Q. Table 2: Computational Parameters for Derivative Design

| Parameter | Target Range | Relevance |

|---|---|---|

| logP | 2–4 | Balance lipophilicity and solubility |

| TPSA | 80–120 Ų | Enhance blood-brain barrier permeability |

| H-bond acceptors | ≤10 | Reduce off-target interactions |

Advanced: How to resolve contradictions between computational predictions and experimental data?

Methodological Answer:

- Case Example : If computational models predict high solubility but experimental data show precipitation:

- Re-evaluate force fields : Adjust solvation models in molecular dynamics simulations.

- Experimental Validation : Perform pH-dependent solubility assays (e.g., shake-flask method) .

- Data Integration : Use machine learning to correlate calculated descriptors (e.g., dipole moment) with observed solubility .

Q. Table 3: Discrepancy Analysis Workflow

| Step | Action | Tools/Techniques |

|---|---|---|

| 1 | Identify anomaly | Compare predicted vs. observed logD |

| 2 | Adjust computational parameters | COSMO-RS, Gaussian09 |

| 3 | Validate experimentally | HPLC, DSC |

Advanced: What strategies improve yields in 8-position substitutions while preserving stereochemistry?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of piperidine .

- Stereochemical Control : For chiral derivatives (e.g., R-configuration at piperidine), use chiral HPLC or asymmetric catalysis (e.g., BINOL-phosphates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.